(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol

概要

説明

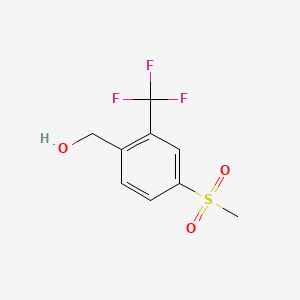

(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol is an organic compound characterized by the presence of a trifluoromethyl group, a methylsulfonyl group, and a phenylmethanol moiety

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

化学反応の分析

Types of Reactions

(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The trifluoromethyl and methylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of different alcohol derivatives.

Substitution: Formation of substituted phenylmethanol derivatives.

科学的研究の応用

(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of (4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The methylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

(4-(Trifluoromethyl)phenyl)methanol: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

(4-(Methylsulfonyl)phenyl)methanol: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.

Uniqueness

(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol is unique due to the presence of both the trifluoromethyl and methylsulfonyl groups, which confer distinct chemical and physical properties

生物活性

(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₉F₃O₃S

- Molecular Weight : 254.23 g/mol

- CAS Number : 1215323-17-3

This compound features a trifluoromethyl group and a methylsulfonyl moiety, which significantly influence its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The presence of the methylsulfonyl group enhances the compound's ability to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to enzymes or receptors.

Key Interactions:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially through competitive inhibition mechanisms.

- Receptor Modulation : It may modulate receptor activity, influencing pathways related to inflammation and cancer.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammatory responses in vitro by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cell lines, showing effectiveness against various types of tumors.

- Antimicrobial Activity : Some studies have indicated that it possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results showed a significant reduction in edema and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

In vitro assays conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The IC₅₀ values indicated that it was particularly potent against breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest being explored.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Methylsulfonyl group | Moderate anti-inflammatory |

| Compound B | Trifluoromethyl group | High anticancer efficacy |

| This compound | Both groups present | Strong anti-inflammatory and anticancer |

This table highlights the unique position of this compound among similar compounds, showcasing its dual activity profile.

特性

IUPAC Name |

[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3S/c1-16(14,15)7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAPXLLEWXTKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。